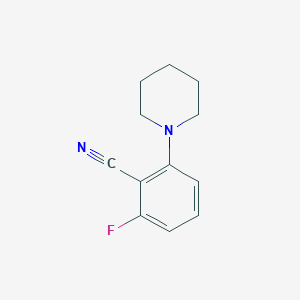

2-Fluoro-6-(piperidin-1-yl)benzonitrile

CAS No.: 646989-68-6

Cat. No.: VC4444070

Molecular Formula: C12H13FN2

Molecular Weight: 204.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646989-68-6 |

|---|---|

| Molecular Formula | C12H13FN2 |

| Molecular Weight | 204.248 |

| IUPAC Name | 2-fluoro-6-piperidin-1-ylbenzonitrile |

| Standard InChI | InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |

| Standard InChI Key | YJYYPEGBLDGHPJ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C(=CC=C2)F)C#N |

Introduction

2-Fluoro-6-(piperidin-1-yl)benzonitrile is a synthetic organic compound that belongs to the class of benzonitriles, which are derivatives of benzene with a nitrile group attached. This specific compound features a fluorine atom at the 2-position and a piperidine ring attached at the 6-position of the benzene ring. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique molecular structure.

Synthesis Methods

The synthesis of 2-fluoro-6-(piperidin-1-yl)benzonitrile typically involves nucleophilic substitution reactions where an appropriate leaving group on the benzene ring is replaced by a piperidine moiety. Common methods include:

Nucleophilic Substitution

This method involves reacting an appropriately substituted benzonitrile with piperidine under conditions that facilitate nucleophilic attack.

Continuous Flow Reactors

In industrial settings, continuous flow reactors can enhance reaction efficiency by allowing real-time monitoring and control of reaction parameters.

Applications in Medicinal Chemistry

Compounds like 2-fluoro-6-(piperidin-1-yI)benzonitrile are valuable intermediates in synthesizing biologically active molecules due to their structural versatility:

Biological Activity

These compounds can interact with various biological targets such as receptors or enzymes, making them candidates for drug development.

Structural Features

The planar structure due to resonance stabilization within the aromatic ring contributes significantly to their biological activity.

Research Findings and Future Directions

Research on such compounds often focuses on optimizing synthesis routes for better yield and scalability while exploring new pharmacological applications:

Recent Developments

Advancements in organic synthesis techniques have made it possible to produce these compounds more efficiently under milder conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume